molecular formula C16H25BN2O2 B1317762 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 852228-08-1

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1317762
M. Wt: 288.2 g/mol
InChI Key: MLJZIQHWAUYAPA-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C16H25BN2O2 . It is also known as "2-(Piperidin-1-Yl)Pyridine-5-Boronic Acid Pinacol Ester" .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a pyridine ring, which is further substituted with a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, which is further substituted with four methyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.1929 . It has a density of 1.07 g/cm3, a boiling point of 427.8°C at 760 mmHg, and a refractive index of 1.528 . The compound is a solid at room temperature .

Scientific Research Applications

Structural and Chemical Properties

  • 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, in its various derivatives, has been studied for its structural and chemical properties. For instance, Sopková-de Oliveira Santos et al. (2003) examined the structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles in related compounds, which affect their stability and chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystallography

  • Huang et al. (2021) focused on the synthesis of boric acid ester intermediates with benzene rings, similar to the compound . Their research involved three-step substitution reactions and crystallographic analyses, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Biological Activity and Medicinal Chemistry

  • In medicinal chemistry, derivatives of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown importance. For instance, Kong et al. (2016) synthesized a compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, which is an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

Corrosion Inhibition and Material Science

  • Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, indicating potential applications in material science and engineering (Kaya et al., 2016).

Crystal Structure Analysis

  • Liao et al. (2022) studied the crystal structure and DFT studies of derivatives, providing insights into molecular structures and their agreement with X-ray diffraction results (Liao et al., 2022).

Synthesis Methodologies

  • The synthesis of various derivatives has been a key area of study. For example, Smaliy et al. (2011) proposed a novel method for synthesizing a related compound based on catalytic hydrogenation, indicating the diverse methodologies employed in the synthesis of these compounds (Smaliy et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P280) .

properties

IUPAC Name

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-14(18-12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJZIQHWAUYAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585956
Record name 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

852228-08-1
Record name 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J García-Tojal, JV Cuevas, MJ Rojo, B Díaz de Greñu… - Molecules, 2021 - mdpi.com
We describe the synthesis of fluorogenic arylureas and amides and their interaction with primary or secondary amines under air and light in organic-aqueous mixtures to give rise to a …
Number of citations: 2 www.mdpi.com

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